Lucanthone N-oxide
CAS No.: 5615-06-5
Cat. No.: VC0533730
Molecular Formula: C20H24N2O2S
Molecular Weight: 356.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5615-06-5 |
|---|---|
| Molecular Formula | C20H24N2O2S |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide |
| Standard InChI | InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |
| Standard InChI Key | PCBXANQWGHBNCY-UHFFFAOYSA-N |
| SMILES | CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
| Canonical SMILES | CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical and Structural Profile of Lucanthone N-oxide
Lucanthone N-oxide, systematically named N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide, is a structurally complex molecule derived from lucanthone through N-oxidation. Its IUPAC name reflects the presence of a diethylaminoethyl group bonded to a thioxanthenone backbone, with an additional N-oxide modification enhancing its polarity and reactivity . The compound’s three-dimensional conformation reveals a planar thioxanthenone core, which facilitates DNA intercalation, while the N-oxide group contributes to its solubility in aqueous environments .
Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.5 g/mol |
| CAS Registry Number | 5615-06-5 |
| SMILES Notation | CCN+(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
| Hydrophobic Interactions | High (due to thioxanthenone core) |
The hydrophobic thioxanthenone core enables Lucanthone N-oxide to penetrate lipid membranes and interact with intracellular targets, while the N-oxide group mitigates excessive hydrophobicity, improving bioavailability .
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
Lucanthone N-oxide exerts its biological effects through two primary mechanisms: DNA intercalation and inhibition of DNA repair enzymes.
DNA Intercalation
The planar structure of the thioxanthenone core allows Lucanthone N-oxide to insert itself between DNA base pairs, disrupting helical structure and inhibiting processes such as replication and transcription . This intercalation is particularly effective in AT-rich regions, where the molecule’s hydrophobic interactions stabilize its binding .
Inhibition of Apurinic Endonuclease 1 (APE1)
APE1, a critical enzyme in base excision repair (BER), is a key target of Lucanthone N-oxide. By binding to a hydrophobic pocket near APE1’s active site (lined by residues Phe266 and Trp280), the compound inhibits the enzyme’s endonuclease activity, preventing the repair of apurinic/apyrimidinic (AP) sites .
APE1 Inhibition Parameters
| Parameter | Lucanthone N-oxide | Hycanthone (Analog) |
|---|---|---|
| IC (Endonuclease) | 5 µM | 80 nM |
| Binding Affinity () | 89 nM | 10 nM |
Therapeutic Applications
Antischistosomal Activity
Lucanthone N-oxide retains the antiparasitic properties of lucanthone, effectively targeting Schistosoma species. The N-oxide modification reduces acute toxicity while preserving chemotherapeutic efficacy, as demonstrated in preclinical models . This dissociation between toxicity and activity underscores its potential as a safer antischistosomal agent.
Drug Delivery Innovations
To enhance tumor-specific targeting, Lucanthone N-oxide has been conjugated with oxidized graphene nanoribbons (O-GNR-PEG-DSPE). This nanocarrier system achieves a 67% uptake rate in GBM cells, significantly improving intracellular drug concentration while minimizing off-target effects .
Recent Advances and Future Directions
Structural Optimization
Ongoing research focuses on modifying the thioxanthenone backbone to enhance APE1 affinity. Chlorination at the 8-position, as seen in hycanthone, improves binding but requires further toxicity profiling .
Combination Therapies
Preclinical trials are evaluating Lucanthone N-oxide alongside temozolomide in GBM, with preliminary data showing synergistic effects. The compound’s ability to cross the blood-brain barrier makes it particularly promising for neuro-oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume